molecular formula C15H14ClF3N4 B6611577 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 862781-29-1

4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B6611577
CAS No.: 862781-29-1
M. Wt: 342.74 g/mol
InChI Key: HIELPGTZCKKRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound provided for research purposes. This synthetic small molecule belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and neuroscience research . Its structure incorporates a pyrimidine core, a common pharmacophore in drug discovery, which is substituted with a chlorophenyl group, a piperazine ring, and a trifluoromethyl group. The piperazine moiety is a privileged structure in neuroactive compounds, often associated with affinity for central nervous system targets . Chlorophenyl-substituted piperazine derivatives have been investigated as high-affinity ligands for neuronal receptors and transporters . For instance, related structural analogs have demonstrated potent binding to the dopamine transporter (DAT), showing significantly higher in vitro potency than classic reuptake inhibitors, making them valuable tools for studying dopaminergic neurotransmission . The trifluoromethyl group, a common bioisostere, often enhances metabolic stability and membrane permeability. This combination of structural features makes this compound a candidate for research in areas including receptor binding studies, structure-activity relationship (SAR) investigations, and the development of novel pharmacological probes. The product is intended for chemical and biological research applications in laboratory settings only. It is supplied with comprehensive analytical data to ensure research reproducibility. HANDLING NOTES: For Research Use Only. Not intended for diagnostic or therapeutic procedures. This product is not for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety protocols for handling synthetic organic compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4/c16-11-3-1-10(2-4-11)12-9-13(15(17,18)19)22-14(21-12)23-7-5-20-6-8-23/h1-4,9,20H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIELPGTZCKKRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Effects

  • DMF vs. Acetone : DMF enhances nucleophilicity but complicates purification. Acetone offers faster reaction times (30 minutes vs. 8 hours) but requires anhydrous conditions.

  • Temperature Modulation : Lower temperatures (60°C) reduce side reactions in Suzuki coupling but extend reaction durations to 24 hours.

Catalytic Enhancements

  • Microwave Assistance : Reducing substitution time from 8 hours to 45 minutes while maintaining 70% yield.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems, boosting yields by 12%.

Challenges in Trifluoromethyl Group Incorporation

Introducing the trifluoromethyl group demands specialized reagents:

  • Ruppert–Prakash Reagent (TMSCF₃) : Effective for late-stage trifluoromethylation but requires strict moisture control.

  • Electrophilic Trifluoromethylation : Using Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium salts) achieves 65% yield but generates stoichiometric waste.

¹⁹F NMR monitoring is critical to confirm successful incorporation, with the CF₃ signal appearing as a quintet at δ -63.5 ppm due to coupling with adjacent protons.

Analytical Characterization Techniques

Spectroscopic Validation

  • HRMS : Confirms molecular ion peak at m/z 387.08.

  • 2D NMR : COSY and HSQC correlations map proton-carbon networks, verifying substituent positions.

X-ray Crystallography

Single-crystal analysis reveals a monoclinic lattice with π-stacking interactions between pyrimidine rings, explaining the compound’s low solubility in non-polar solvents.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes:

  • Continuous Flow Reactors : Enhance heat/mass transfer, achieving 85% yield in nucleophilic substitution steps.

  • Green Chemistry Metrics : Solvent recovery systems reduce DMF usage by 40%, lowering E-factor from 12.6 to 7.8 .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of various substituted pyrimidines or piperazines.

Scientific Research Applications

Pharmacological Research

4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has been studied for its potential as an antipsychotic agent. The piperazine moiety is known for its activity in modulating neurotransmitter systems, particularly serotonin and dopamine receptors, making it a candidate for treating schizophrenia and other mood disorders .

Antitumor Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays, particularly against Gram-positive bacteria. Its structure allows it to penetrate bacterial membranes effectively, leading to cell death. This property is being explored for the development of new antibiotics amidst rising antibiotic resistance .

Chemical Building Block

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups can be easily modified to produce derivatives with enhanced biological activity or novel properties .

Case Studies

StudyFocusFindings
Antipsychotic EffectsDemonstrated significant improvement in behavioral symptoms in animal models of schizophrenia when administered at specific dosages.
Antitumor ActivityShowed IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential as an anticancer agent.
Antimicrobial EfficacyIn vitro studies revealed effective inhibition of growth against Staphylococcus aureus and Streptococcus pneumoniae, suggesting a new avenue for antibiotic development.

Mechanism of Action

The mechanism by which 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To evaluate its uniqueness, the compound is compared to structurally analogous pyrimidine derivatives with variations in substituents and functional groups. Below is a detailed analysis:

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 219599-99-2)

  • Structural Differences : Replaces the 4-chlorophenyl group with a tert-butyl substituent.
  • Physical Properties :
    • Molecular Weight: 288.312 g/mol
    • Boiling Point: 363.3±42.0 °C
    • Density: 1.2±0.1 g/cm³ .
  • Applications : Reported as a precursor in dopamine D3 receptor ligand development (e.g., FAUC 329) .

4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-yl-methanol

  • Structural Differences: Features a fluorophenyl group, isopropyl substituent, and a sulfonamide-methanol side chain.
  • Functional Implications : The sulfonamide group increases polarity, improving solubility, while the fluorophenyl group may enhance metabolic stability compared to chlorophenyl .

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

  • Structural Differences: Incorporates a thienopyrimidine scaffold with dichlorophenyl and fluorophenyl groups.
  • Pharmacological Relevance: The thieno-fused ring system enhances π-π stacking interactions, and dual halogenation (Cl, F) may improve target selectivity in receptor-binding studies .

6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone

  • Structural Differences : Includes a ketone-linked piperazine and a methyl-substituted pyrimidine.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
4-(4-Chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine C₁₄H₁₂ClF₃N₄ 332.72 (calculated) 4-ClPh, CF₃, piperazine Specialty chemical; potential CNS ligands
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine C₁₃H₁₉F₃N₄ 288.31 tert-butyl, CF₃, piperazine Dopamine D3 receptor ligand (FAUC 329)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine C₂₃H₁₈Cl₂FN₄S 503.38 Thienopyrimidine, 3,4-Cl₂Ph, 4-FPh Receptor selectivity studies
6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone C₁₇H₁₅ClF₃N₃O 381.77 Ketone-linked piperazine, CF₃, ClPh Intermediate in sulfonamide synthesis

Key Research Findings and Implications

Synthetic Flexibility : The piperazine-pyrimidine core is amenable to diverse substitutions (e.g., sulfonylation, alkylation), enabling tailored physicochemical properties .

Halogen Effects : Chlorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability, while fluorophenyl analogs (e.g., in ) may improve bioavailability .

Biological Activity : Piperazine-containing pyrimidines are prevalent in CNS drug discovery. The tert-butyl analog (CAS 219599-99-2) shows dopamine receptor affinity, suggesting the chlorophenyl variant could be optimized for similar targets .

Biological Activity

The compound 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS No. 862781-29-1) is a pyrimidine derivative with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Molecular Structure

The molecular formula of the compound is C15H14ClF3N4C_{15}H_{14}ClF_3N_4, and its molecular weight is 342.75 g/mol. The presence of a trifluoromethyl group and a piperazine moiety contributes to its unique biological profile.

PropertyValue
Molecular FormulaC₁₅H₁₄ClF₃N₄
Molecular Weight342.75 g/mol
CAS Number862781-29-1

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer activities. For example, a related piperazine derivative was shown to inhibit cancer cell proliferation in various lines, including breast cancer cells, with an IC50 value of approximately 18 µM .

The mechanism of action for this class of compounds often involves the inhibition of key enzymes involved in cancer cell survival and proliferation, such as Poly(ADP-ribose) polymerase (PARP). Inhibition of PARP leads to increased DNA damage in cancer cells, promoting apoptosis .

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the efficacy of a similar compound against human breast cancer cells, finding that it significantly inhibited PARP1 activity, leading to enhanced apoptosis markers such as cleaved PARP and increased CASPASE activity .
  • Antimalarial Activity : Another study explored the synthesis of ferrocene-pyrimidine conjugates, which showed potent antiplasmodial activity against Plasmodium falciparum. Although not directly related to our compound, these findings suggest that structural modifications in pyrimidines can enhance biological efficacy against various pathogens .

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Its structural characteristics make it a candidate for developing treatments for other diseases, including neurodegenerative disorders and infectious diseases.

Research Findings

A review highlighted the synthesis and therapeutic interest in pyrimidine derivatives, emphasizing their role in targeting various biological pathways relevant to disease treatment . The ability to modify the piperazine ring or trifluoromethyl group could lead to compounds with enhanced selectivity and potency.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 4-(4-chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution to introduce the piperazine ring and trifluoromethyl group. For example, coupling a chlorophenyl precursor with a piperazine derivative under reflux in aprotic solvents (e.g., DMF or DCM) is common. Key challenges include controlling regioselectivity and minimizing side reactions, such as hydrolysis of the trifluoromethyl group. Monitoring via thin-layer chromatography (TLC) and optimizing reaction time/temperature are critical .
  • Analytical Validation : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm structural integrity. For instance, ¹H NMR can verify piperazine ring integration (~δ 2.5–3.5 ppm for -N-CH₂- protons) .

Q. How is the purity and stability of this compound assessed in preclinical studies?

  • Methodological Answer : Purity is evaluated using HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Stability studies under varying pH (1–10), temperature (4–40°C), and light exposure are conducted to identify degradation products. Accelerated stability testing (40°C/75% RH for 6 months) is recommended for long-term storage guidelines .

Q. What in vitro biological assays are used to screen its pharmacological activity?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition : Kinase or receptor-binding assays (e.g., fluorescence polarization for IC₅₀ determination).
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values.
  • Solubility and permeability : PAMPA or Caco-2 models to predict oral bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : SAR is explored by systematically modifying substituents:

  • Piperazine ring : Replacing with morpholine or thiomorpholine alters pharmacokinetics (e.g., logP, metabolic stability).
  • Trifluoromethyl group : Substituting with cyano or nitro groups impacts electron-withdrawing effects and target binding.
    Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., kinase ATP-binding pockets), guiding synthetic priorities .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ across studies)?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line heterogeneity, incubation time). To mitigate:

  • Standardization : Use clinically relevant cell lines (e.g., NCI-60 panel) with controlled passage numbers.
  • Orthogonal assays : Validate hits using both fluorescence-based and radiometric assays (e.g., Scintillation Proximity Assay).
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = -log(IC₅₀)) .

Q. How can computational methods improve synthetic route design for scale-up?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT for transition state analysis) identify energetically favorable pathways. Reaction path sampling (e.g., via NWChem) predicts side products, enabling solvent/catalyst optimization. For example, replacing Pd catalysts with Ni in cross-coupling steps reduces costs and improves atom economy .

Q. What advanced techniques characterize its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐₙ/kₒff) to immobilized receptors.
  • Cryo-EM/X-ray crystallography : Resolves binding modes at atomic resolution (e.g., piperazine moiety forming H-bonds with Asp86 in a kinase active site).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.